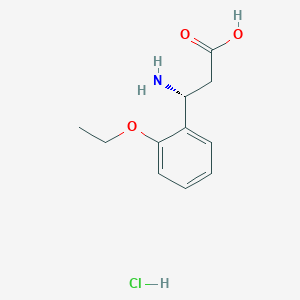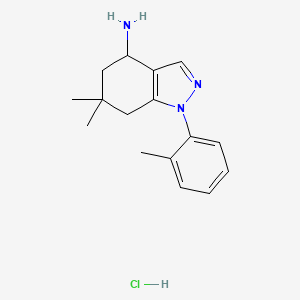![molecular formula C17H29NO4 B1453006 2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid CAS No. 952480-32-9](/img/structure/B1453006.png)
2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid
Übersicht
Beschreibung
“2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid” is a complex organic compound . It has a molecular weight of 315.37 . The compound is in the form of an oil and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for the compound is 1S/C15H25NO6/c1-14(2,3)22-13(19)16-6-4-15(5-7-16)10-20-9-11(21-15)8-12(17)18/h11H,4-10H2,1-3H3,(H,17,18) . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is in the form of an oil . It has a molecular weight of 315.37 . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Organic Acid Vapours and Corrosion of Copper
Research on organic acid vapours, such as acetic acid, reveals their significant impact on the corrosion of copper. These acids are present in various environmental sources and industrial emissions, contributing to rain acidity and affecting materials like copper through corrosion processes when exposed to high humidity conditions (Bastidas & La Iglesia, 2007).
Aspirin and Salicylic Acids in Medical Applications
While not directly related to the specified compound, studies on aspirin (acetylsalicylic acid) and its precursors, including salicylic acid, offer insights into the therapeutic efficacy and mechanisms of action in treating conditions like cardiovascular disease and inflammation (McKee, Sane, & Deliargyris, 2002).
Bacterial Catabolism of Indole-3-acetic Acid
Research into the bacterial degradation of indole-3-acetic acid (IAA), a plant growth hormone, highlights the metabolic pathways and gene clusters involved in this process. This understanding can inform biotechnological applications related to agriculture and environmental management (Laird, Flores, & Leveau, 2020).
Pervaporation Separation of Water-Acetic Acid Mixtures
The pervaporation technique is discussed as a method for separating acetic acid from water, emphasizing its economic and environmental advantages over conventional distillation methods in industrial applications (Aminabhavi & Toti, 2003).
Organic Acids in Acidizing Operations
The use of organic acids, including acetic acid, in oil and gas operations, specifically for acidizing jobs, is reviewed. The advantages, limitations, and applications of organic acids in enhancing the performance of extraction operations are explored, highlighting the technical and environmental benefits of these alternatives to traditional hydrochloric acid treatments (Alhamad, Alrashed, Munif, & Miskimins, 2020).
Safety And Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-16(2,3)22-15(21)18-10-8-17(9-11-18)6-4-13(5-7-17)12-14(19)20/h13H,4-12H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPPKBVHYIOFPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)CC(=O)O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693374 | |
| Record name | [3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid | |
CAS RN |
952480-32-9 | |
| Record name | [3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1452924.png)
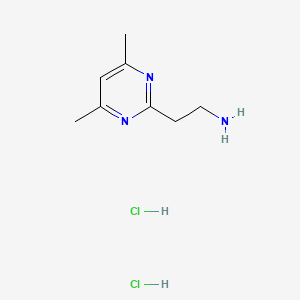


![Methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1452930.png)


![2-Chloro-1-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1452939.png)
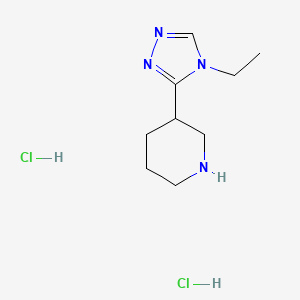
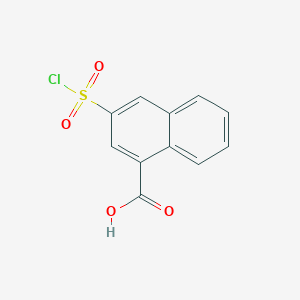

![3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1452944.png)
